molecular formula C17H16FN3O B2979284 4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide CAS No. 850921-11-8

4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide

Cat. No.: B2979284
CAS No.: 850921-11-8
M. Wt: 297.333
InChI Key: MBBKJIIKJVWVQS-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide: is a chemical compound that belongs to the class of fluorinated benzamides This compound features a fluorine atom on the benzene ring, an imidazole ring substituted with a methyl group, and an ethyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. One common approach is to react an appropriate aniline derivative with an aldehyde or ketone to form the imidazole ring, followed by fluorination and subsequent coupling with the benzamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorine atom on the benzene ring can be oxidized under specific conditions.

  • Reduction: : The imidazole ring can be reduced to form different derivatives.

  • Substitution: : The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring a base such as triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : Formation of fluorinated carboxylic acids or ketones.

  • Reduction: : Formation of imidazole derivatives with reduced functional groups.

  • Substitution: : Formation of various amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Biology: : The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Material Science: : It can be incorporated into materials to enhance their properties, such as increasing thermal stability or altering electronic characteristics.

Mechanism of Action

The mechanism by which 4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the imidazole ring. Similar compounds include other fluorinated benzamides and imidazole derivatives, but the exact substitution pattern and functional groups set it apart.

List of Similar Compounds

  • Fluorinated Benzamides: : Compounds with fluorine atoms on the benzene ring and various substituents on the amide group.

  • Imidazole Derivatives: : Compounds containing the imidazole ring with different substituents, such as methyl, ethyl, or other alkyl groups.

Properties

IUPAC Name

4-fluoro-N-[1-(1-methylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-11(19-17(22)12-7-9-13(18)10-8-12)16-20-14-5-3-4-6-15(14)21(16)2/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBKJIIKJVWVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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